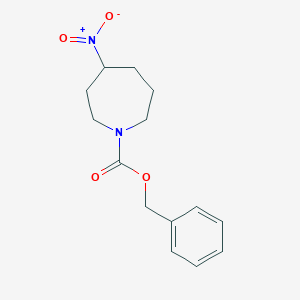![molecular formula C20H18N2O7 B2494742 N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]ethanediamide CAS No. 2034330-09-9](/img/structure/B2494742.png)
N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]ethanediamide is a complex organic compound featuring a benzodioxole ring and two furan rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and furan intermediates, followed by their coupling through amide bond formation. Common reagents used in these reactions include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide), along with catalysts such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The amide bond can be reduced to form amines.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) or KMnO₄ (potassium permanganate) under acidic conditions.
Reduction: Reagents like LiAlH₄ (lithium aluminium hydride) or NaBH₄ (sodium borohydride).
Substitution: Reagents like halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst (AlCl₃).
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated benzodioxole derivatives.
Aplicaciones Científicas De Investigación
N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]ethanediamide involves its interaction with specific molecular targets. The benzodioxole and furan rings can interact with biological macromolecules, potentially inhibiting or modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]ethanediamide is unique due to the presence of both benzodioxole and furan rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O7/c23-18(21-9-13-3-4-15-16(8-13)29-12-28-15)19(24)22-11-20(25,14-5-7-26-10-14)17-2-1-6-27-17/h1-8,10,25H,9,11-12H2,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKNVPVLYYIAIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NCC(C3=COC=C3)(C4=CC=CO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,3S)-3-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]pentanoic acid](/img/structure/B2494664.png)


![N-(2,5-dimethylphenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2494667.png)

![Tert-butyl N-(2-azabicyclo[2.2.2]octan-4-yl)carbamate](/img/structure/B2494672.png)

![(4-chlorophenyl)[4-(3-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2494674.png)

![3-(2-chloro-6-fluorobenzyl)-5-ethoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2494681.png)
![(Furan-2-ylmethyl)[2-(morpholin-4-yl)ethyl]amine dihydrochloride](/img/new.no-structure.jpg)

